molecular formula C11H13FO B8612369 5-tert-Butyl-2-fluoro-benzaldehyde

5-tert-Butyl-2-fluoro-benzaldehyde

Cat. No.: B8612369
M. Wt: 180.22 g/mol
InChI Key: JOYYRQXEHDCNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-fluoro-benzaldehyde is a benzaldehyde derivative featuring a tert-butyl group at the 5-position and a fluorine atom at the 2-position of the aromatic ring. This compound is of significant interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The tert-butyl group enhances steric bulk and electron-donating properties, while the fluorine atom introduces electron-withdrawing characteristics, influencing reactivity and stability.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

5-tert-butyl-2-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3

InChI Key

JOYYRQXEHDCNGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This could increase reactivity in nucleophilic addition reactions.
  • Steric Effects : All three compounds share the 5-tert-Butyl group, which imposes significant steric hindrance, likely slowing down reactions at the ortho positions.
  • Solubility and Stability : The hydroxyl group in the analogs (e.g., 5-tert-Butyl-2-hydroxybenzaldehyde) may improve solubility in polar solvents, whereas the fluorine substituent could enhance metabolic stability in biological applications.

Spectroscopic and Analytical Data

  • UV-Vis Spectroscopy : A structurally similar fluorinated compound (unrelated to benzaldehyde) exhibited λmax at 276 nm (logε 4.72) and 362 nm (logε 4.19) in DMSO . Fluorine’s electron-withdrawing nature may shift absorption bands compared to hydroxyl or methylthio analogs.
  • Mass Spectrometry (MS) : A fluorinated analog showed fragments at m/z 794.336 [M−F]⁺ and 835.372 [M+Na]⁺ , suggesting that fluorine loss is a common fragmentation pathway.

Research and Industrial Relevance

  • Pharmaceuticals : The fluorine atom in this compound may improve bioavailability and resistance to oxidative degradation, making it valuable in drug discovery.
  • Agrochemicals : Enhanced stability from fluorine could increase efficacy in pesticides or herbicides.
  • Material Science : The tert-butyl group’s steric bulk may aid in designing porous materials or catalysts.

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